6-Carboxynaphthofluorescein: A Technical Guide for Researchers and Drug Development Professionals
6-Carboxynaphthofluorescein: A Technical Guide for Researchers and Drug Development Professionals
An in-depth examination of the chemical structure, properties, and applications of the fluorescent probe 6-Carboxynaphthofluorescein (CNF).
Introduction
6-Carboxynaphthofluorescein (CNF) is a synthetic fluorescent dye belonging to the fluorescein family. It is a pH-sensitive fluorophore with distinct spectral properties that make it a valuable tool in various scientific disciplines, particularly in biological research and drug development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key applications of 6-Carboxynaphthofluorescein, with a focus on providing researchers, scientists, and drug development professionals with the detailed information necessary for its effective utilization.
Chemical Structure and Physicochemical Properties
6-Carboxynaphthofluorescein is a derivative of fluorescein characterized by the presence of a naphthalene ring system and a carboxyl group at the 6-position. The presence of the carboxyl group allows for its conjugation to other molecules, such as proteins and amino-modified DNA.[1] The commercially available product is often a mixture of the 5- and 6-isomers, referred to as 5(6)-Carboxynaphthofluorescein.
The key physicochemical properties of 6-Carboxynaphthofluorescein are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C29H16O7 | [2] |
| Molecular Weight | 476.43 g/mol | [2] |
| pKa | ~7.6 | [3][4] |
| Appearance | Deep blue to deep violet powder | [5] |
| Solubility | Soluble in DMSO and methanol. | [5] |
Fluorescence Properties
The fluorescence of 6-Carboxynaphthofluorescein is highly dependent on the pH of its environment. This pH sensitivity arises from the equilibrium between different ionic forms of the molecule. In acidic or neutral solutions, the fluorescence is shifted to shorter wavelengths, while in alkaline conditions, a red-shifted fluorescence is observed. This property makes it an excellent fluorescent indicator for pH measurements, particularly in the alkaline range.[6]
| Condition | Excitation Wavelength (λex) | Emission Wavelength (λem) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε) | Reference |
| Acidic/Neutral pH | ~512 nm | ~567 nm | Not widely reported | Not widely reported for the 6-isomer. For 5(6)-Carboxyfluorescein: ≥72,000 L·mol⁻¹·cm⁻¹ at 492 nm in 0.01N NaOH. | [5][7] |
| Alkaline pH (>9) | ~598 nm | ~668 nm | 0.05 | Not widely reported | [3][5] |
Synthesis
A general method for the synthesis of carboxyfluorescein derivatives involves the condensation of a substituted phthalic anhydride with a resorcinol derivative in the presence of a condensing agent. For 6-Carboxynaphthofluorescein, this would involve the reaction of a naphthalene-dicarboxylic anhydride with resorcinol. A common approach for the synthesis of 5- and 6-carboxyfluorescein involves the reaction of trimellitic anhydride with resorcinol in the presence of methanesulfonic acid.[8] The separation of the resulting 5- and 6-isomers can be challenging but has been achieved through fractional crystallization or chromatographic techniques. A patented method describes the use of stannic chloride as a catalyst to selectively improve the yield of the 6-isomer.[9]
Experimental Protocols
Conjugation of 6-Carboxynaphthofluorescein to Bovine Serum Albumin (BSA) and Immobilization for an Optical pH Sensor
This protocol describes the covalent coupling of 5(6)-Carboxynaphthofluorescein to BSA and its subsequent immobilization on a glass slide to create a fluorescent pH sensor.[4][10][11]
Materials:
-
5(6)-Carboxynaphthofluorescein (CNF)
-
Bovine Serum Albumin (BSA)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
2-Mercaptoethanol
-
Sodium bicarbonate buffer (0.1 M, pH 8.3)
-
Hydroxylamine (1.5 M, pH 8.5)
-
Phosphate buffer (50 mM, pH 7.5)
-
Sephadex G-25 Superfine
-
Glass slides
-
Glutaraldehyde (GA)
-
ORMOCER (Organically Modified Ceramic) solution (optional)
Procedure:
-
Activation of CNF:
-
Dissolve CNF in a suitable solvent (e.g., DMSO).
-
Add EDC and NHS to the CNF solution.
-
The reaction is typically carried out for 15-60 minutes at room temperature.
-
Inactivate the cross-linker by adding 2-mercaptoethanol.
-
-
Conjugation to BSA:
-
Dissolve BSA in 0.1 M sodium bicarbonate buffer (pH 8.3).
-
Slowly add the activated CNF solution to the BSA solution while stirring.
-
Incubate the reaction mixture for 1 hour at room temperature with continuous mixing.
-
Terminate the reaction by adding hydroxylamine solution and incubating for another hour.
-
-
Purification of the CNF-BSA Conjugate:
-
Filter the reaction mixture to remove any precipitates.
-
Separate the CNF-BSA conjugate from unreacted dye using size-exclusion chromatography with a Sephadex G-25 column, eluting with 50 mM phosphate buffer (pH 7.5).
-
-
Immobilization on Glass Slides:
-
Method 1: Glutaraldehyde Cross-linking:
-
Clean the glass slides thoroughly.
-
Apply a solution of the purified CNF-BSA conjugate to the slide.
-
Expose the slide to glutaraldehyde vapors to cross-link the protein.
-
-
Method 2: ORMOCER Entrapment:
-
Coat the glass slide with an ORMOCER solution and harden it under UV light.
-
Apply the CNF-BSA conjugate solution to the porous ORMOCER layer.
-
Cross-link with glutaraldehyde to minimize leaching.
-
-
-
Sensor Characterization:
-
Evaluate the response of the immobilized sensor to solutions of different pH by measuring the fluorescence intensity.
-
Measurement of Intracellular pH
This protocol provides a general framework for measuring intracellular pH using a cell-permeant ester form of a fluorescent indicator, which can be adapted for 6-Carboxynaphthofluorescein acetoxymethyl ester (CNF-AM), if available. The acetoxymethyl ester allows the dye to cross the cell membrane, where intracellular esterases cleave the AM group, trapping the fluorescent indicator inside the cell.[1][12][13][14]
Materials:
-
Cells of interest cultured on coverslips or in a microplate
-
CNF-AM stock solution (in DMSO)
-
Balanced salt solution (BSS) or cell culture medium without phenol red
-
Calibration buffers of known pH containing a protonophore (e.g., nigericin)
Procedure:
-
Cell Preparation:
-
Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy.
-
Allow cells to adhere and grow to the desired confluency.
-
-
Dye Loading:
-
Prepare a loading solution by diluting the CNF-AM stock solution in BSS or serum-free medium to a final concentration typically in the range of 1-10 µM.
-
Remove the culture medium from the cells and wash with BSS.
-
Incubate the cells with the loading solution at 37°C for 30-60 minutes.
-
Wash the cells with BSS to remove excess dye.
-
-
Fluorescence Measurement:
-
Mount the coverslip on a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of CNF at different pH values.
-
Acquire fluorescence images at the two different excitation or emission wavelengths corresponding to the acidic and alkaline forms of the dye.
-
-
Calibration:
-
To obtain a quantitative measurement of intracellular pH, a calibration curve must be generated.
-
Treat the loaded cells with calibration buffers of known pH containing a protonophore like nigericin. Nigericin equilibrates the intracellular and extracellular pH.
-
Measure the ratio of fluorescence intensities at the two wavelengths for each calibration buffer.
-
Plot the fluorescence ratio against the pH of the calibration buffers to generate a calibration curve.
-
-
Data Analysis:
-
Calculate the fluorescence ratio for the experimental cells.
-
Determine the intracellular pH of the experimental cells by interpolating their fluorescence ratio on the calibration curve.
-
Applications in Drug Development
The pH-sensitive nature of 6-Carboxynaphthofluorescein makes it a valuable tool in various stages of drug development.
-
High-Throughput Screening (HTS): CNF can be used to develop HTS assays for targets that involve changes in pH. For example, it can be used to screen for inhibitors of proton pumps or other transporters that alter the pH of intracellular compartments or the extracellular environment.
-
Monitoring Cellular Health and Toxicity: Changes in intracellular pH can be an indicator of cellular stress or toxicity. CNF can be used to monitor these changes in response to drug candidates.
-
Studying Drug-Target Interactions: If a drug's interaction with its target leads to a change in the local pH, CNF can be used as an indirect reporter of this interaction.
Visualizations
pH-Dependent Equilibrium of 6-Carboxynaphthofluorescein
The fluorescence of 6-Carboxynaphthofluorescein is governed by a pH-dependent equilibrium between its different ionic forms. The following diagram illustrates this equilibrium.
Conclusion
6-Carboxynaphthofluorescein is a versatile fluorescent probe with significant potential in research and drug development. Its pronounced pH sensitivity in the physiological and alkaline range, coupled with its long-wavelength emission, makes it particularly useful for a variety of applications, from intracellular pH measurements to the development of novel biosensors and high-throughput screening assays. This guide has provided a detailed overview of its chemical and physical properties, along with practical experimental protocols, to facilitate its effective use by the scientific community. As research in cellular biology and drug discovery continues to advance, the utility of well-characterized fluorescent probes like 6-Carboxynaphthofluorescein is expected to grow.
References
- 1. bio-rad.com [bio-rad.com]
- 2. researchgate.net [researchgate.net]
- 3. Probes Useful at Near-Neutral pH—Section 20.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 4. loschmidt.chemi.muni.cz [loschmidt.chemi.muni.cz]
- 5. 5(6)-Carboxynaphthofluorescein - CAS-Number 128724-35-6 - Order from Chemodex [chemodex.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 5(6)-Carboxyfluorescein 500 mg | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 8. Facile Large-Scale Synthesis of 5- and 6-Carboxyfluoresceins: Application for the Preparation of New Fluorescent Dyes | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 9. CN102942553B - Preparation method for 6-carboxylfluorescein - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Conjugation of 5(6)-Carboxyfluorescein and 5(6)-Carboxynaphthofluorescein with Bovine Serum Albumin and Their Immobilization for Optical pH Sensing | Protein Engineering Group [loschmidt.chemi.muni.cz]
- 12. A rapid method for measuring intracellular pH using BCECF-AM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
